[(4-Bromophenyl)methyl](methyl)(prop-2-yn-1-yl)amine
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Overview
Description
PYCR1-IN-1 is a compound known for its inhibitory effects on pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme involved in the final step of proline biosynthesis. This compound has shown potential anticancer properties by targeting PYCR1, which is often upregulated in various cancers .
Preparation Methods
The synthesis of PYCR1-IN-1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The synthetic route typically includes:
Chemical Reactions Analysis
PYCR1-IN-1 undergoes various chemical reactions, primarily focusing on its interaction with PYCR1. The key reactions include:
Reduction: PYCR1-IN-1 inhibits the reduction of pyrroline-5-carboxylate to proline, a crucial step in proline biosynthesis.
Binding with PYCR1: The compound binds to the active site of PYCR1, preventing its normal enzymatic activity.
Common reagents used in these reactions include reducing agents and specific inhibitors that target the active site of PYCR1. The major product formed from these reactions is the inhibited PYCR1 enzyme, which leads to reduced proline levels in cells.
Scientific Research Applications
PYCR1-IN-1 has several scientific research applications, particularly in the fields of cancer research and metabolic studies:
Cancer Research: PYCR1-IN-1 has been shown to inhibit the proliferation of cancer cells by targeting PYCR1, which is often upregulated in tumors.
Metabolic Studies: By inhibiting PYCR1, PYCR1-IN-1 can be used to study the role of proline metabolism in cellular processes and disease states.
Drug Development: The compound’s inhibitory effects on PYCR1 make it a valuable tool for developing new anticancer drugs and understanding the mechanisms of drug resistance.
Mechanism of Action
PYCR1-IN-1 exerts its effects by binding to the active site of PYCR1, inhibiting its enzymatic activity. This inhibition prevents the conversion of pyrroline-5-carboxylate to proline, leading to reduced proline levels in cells. The molecular targets and pathways involved include:
Comparison with Similar Compounds
PYCR1-IN-1 is unique in its specific inhibition of PYCR1. Similar compounds include:
Pargyline: A small molecule inhibitor that targets PYCR1 and has been shown to enhance the effects of other anticancer drugs.
Compared to these compounds, PYCR1-IN-1 is distinguished by its high specificity and potency in inhibiting PYCR1, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H12BrN |
---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-methylprop-2-yn-1-amine |
InChI |
InChI=1S/C11H12BrN/c1-3-8-13(2)9-10-4-6-11(12)7-5-10/h1,4-7H,8-9H2,2H3 |
InChI Key |
CZHICGIAKKAMAP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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